molecular formula C13H22N3O14P3 B12074087 3'-O-[(Propan-2-ylidene)amino]-thymidine 5'-triphosphate

3'-O-[(Propan-2-ylidene)amino]-thymidine 5'-triphosphate

Cat. No.: B12074087
M. Wt: 537.25 g/mol
InChI Key: ZARUSPMWAIDVDG-UHFFFAOYSA-N
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Description

3’-O-[(Propan-2-ylidene)amino]-thymidine 5’-triphosphate is a nucleoside triphosphate derivative It is a modified form of thymidine triphosphate, where the 3’-hydroxy group is substituted with a [(Propan-2-ylidene)amino] group

Chemical Reactions Analysis

Types of Reactions

3’-O-[(Propan-2-ylidene)amino]-thymidine 5’-triphosphate can undergo various chemical reactions, including:

    Substitution reactions: The [(Propan-2-ylidene)amino] group can participate in nucleophilic substitution reactions.

    Oxidation and reduction:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include trityl chloride, sulfonate reagents, and hydroxide sources .

Major Products

The major product of these reactions is the modified nucleoside triphosphate, with potential side products depending on the reaction conditions and reagents used.

Scientific Research Applications

3’-O-[(Propan-2-ylidene)amino]-thymidine 5’-triphosphate has several scientific research applications:

    Biochemistry and Molecular Biology: It is used in studies involving DNA synthesis and repair mechanisms.

    Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleic acids.

Mechanism of Action

The mechanism of action of 3’-O-[(Propan-2-ylidene)amino]-thymidine 5’-triphosphate involves its incorporation into DNA or RNA strands during synthesis. The [(Propan-2-ylidene)amino] group can interfere with normal base pairing and enzymatic processes, leading to disruptions in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-O-[(Propan-2-ylidene)amino]-thymidine 5’-triphosphate is unique due to its specific modification, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and potential therapeutic uses.

Properties

Molecular Formula

C13H22N3O14P3

Molecular Weight

537.25 g/mol

IUPAC Name

[hydroxy-[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(propan-2-ylideneamino)oxyoxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C13H22N3O14P3/c1-7(2)15-28-9-4-11(16-5-8(3)12(17)14-13(16)18)27-10(9)6-26-32(22,23)30-33(24,25)29-31(19,20)21/h5,9-11H,4,6H2,1-3H3,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21)

InChI Key

ZARUSPMWAIDVDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)ON=C(C)C

Origin of Product

United States

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